molecular formula C10H10ClF6N B591829 (r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 216002-20-9

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No. B591829
CAS RN: 216002-20-9
M. Wt: 293.637
InChI Key: DWSPCWWXKNPRFN-NUBCRITNSA-N
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Description

“®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 216002-20-9 . It has a molecular weight of 293.64 . This compound is a useful reactant for the preparation of palladium complexes with chiral pincer ligands .


Synthesis Analysis

The compound was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .


Molecular Structure Analysis

The IUPAC name of the compound is (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride . The InChI code is 1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1 .


Chemical Reactions Analysis

The compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . It was obtained in 84% yield and 99.98% ee by reduction of the corresponding ketone .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Enantioselective Synthesis

“®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is used in the efficient enantioselective synthesis of ®- [3,5-bis (trifluoromethyl)phenyl] ethanol . This process involves the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone, catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling .

Key Intermediate for Aprepitant Synthesis

This compound serves as a key chiral intermediate for the synthesis of aprepitant , a medication used to prevent chemotherapy-induced nausea and vomiting.

Biocatalyst Research

The compound is used in biocatalyst research, specifically in studying the substrate and product solubility and cell membrane permeability of biocatalysts .

Optimization of Bioreduction Parameters

It is used in the optimization of parameters for the bioreduction process to improve its effectiveness . The established bioreduction reaction system could tolerate higher substrate concentrations of 3,5- bis (trifluoromethyl) acetophenone, and afforded a satisfactory yield and excellent product e.e. for the desired ®-chiral alcohol .

Alternative to Chemical Synthesis

The compound provides an alternative to the chemical synthesis of ®- [3,5-bis (trifluoromethyl)phenyl] ethanol .

Trifluoromethyl Ketones Research

“®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is valuable in the research of trifluoromethyl ketones (TFMKs), which are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The compound is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . Its efficient synthesis using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . Future research could focus on improving the yield and efficiency of this synthesis process, as well as exploring other potential applications of this compound.

properties

IUPAC Name

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSPCWWXKNPRFN-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

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